![molecular formula C12H16N2O B3015329 N-propylisoindoline-2-carboxamide CAS No. 16036-32-1](/img/structure/B3015329.png)
N-propylisoindoline-2-carboxamide
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Overview
Description
“N-propylisoindoline-2-carboxamide” is a chemical compound with the molecular formula C12H16N2O . It belongs to the class of compounds known as indole-2-carboxamides .
Synthesis Analysis
Indole-2-carboxamides, including “N-propylisoindoline-2-carboxamide”, have been synthesized using various methods. One approach involves the use of carboxamide moiety at positions 2 and 3, which gives unique inhibitory properties to these compounds . Another study describes the design and synthesis of indole-based derivatives, including “N-propylisoindoline-2-carboxamide”, for their antitubercular and antitumor activities .Molecular Structure Analysis
The molecular structure of “N-propylisoindoline-2-carboxamide” can be analyzed using various techniques. These include physicochemical properties studies using analytical methods such as appearance, pH, IEF, SDS-PAGE, protein concentration by UV spectroscopy, SEC-HPLC, RP-HPLC, IC, peptide mapping with C- and N-terminal amino acid sequencing, CD analysis, fluorescence spectroscopy, intact molecular mass determination, determination of disulphide .Chemical Reactions Analysis
The chemical reactions involving “N-propylisoindoline-2-carboxamide” can be analyzed using various methods. For instance, the prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-propylisoindoline-2-carboxamide” can be analyzed using various methods. These include the analysis of its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Scientific Research Applications
- Significance : These findings highlight N-propylisoindoline-2-carboxamide as a potential antitubercular agent .
- Research Findings :
- Research Findings :
Antitubercular Activity
Carbonic Anhydrase and Spleen Tyrosine Kinase Modulation
Customizable Properties in Materials Science
Indole Scaffold in Drug Development
Mechanism of Action
Target of Action
N-propylisoindoline-2-carboxamide, an indole-2-carboxamide derivative, has been identified to target the mycobacterial membrane protein large 3 transporter (MmpL3) and oncogenic protein kinases such as EGFR, BRAFV600E, and VEGFR-2 . MmpL3 plays a crucial role in the survival of Mycobacterium tuberculosis, while the oncogenic protein kinases are involved in various cancer progression pathways .
Mode of Action
The compound interacts with its targets, leading to inhibition of their activities. For instance, it inhibits MmpL3, disrupting the survival mechanism of Mycobacterium tuberculosis . Similarly, it inhibits the oncogenic protein kinases, thereby disrupting the signaling pathways involved in cancer progression .
Biochemical Pathways
The inhibition of MmpL3 disrupts the lipid transport in Mycobacterium tuberculosis, affecting its survival . On the other hand, the inhibition of oncogenic protein kinases disrupts the signaling pathways involved in cell proliferation, angiogenesis, and metastasis, thereby affecting the progression of various cancers .
Pharmacokinetics
The pharmacokinetics of N-propylisoindoline-2-carboxamide involves its absorption, distribution, metabolism, and excretion (ADME). These properties are influenced by the physicochemical properties of the drug and other factors such as human behavior (e.g., food and drug intake) and genetics . .
Result of Action
The inhibition of MmpL3 by N-propylisoindoline-2-carboxamide leads to the growth inhibition of Mycobacterium tuberculosis . In the context of cancer, the compound’s inhibition of oncogenic protein kinases results in antiproliferative activity, thereby inhibiting the growth of cancer cells .
Safety and Hazards
Future Directions
The future directions of research on “N-propylisoindoline-2-carboxamide” could involve further exploration of its antitumor and antitubercular activities, as well as its potential applications in other areas. For instance, the development of new antitubercular agents working via a novel mechanism of action distinct from the current drugs is a potential future direction .
properties
IUPAC Name |
N-propyl-1,3-dihydroisoindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-7-13-12(15)14-8-10-5-3-4-6-11(10)9-14/h3-6H,2,7-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADIQBDNCGKEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylisoindoline-2-carboxamide |
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